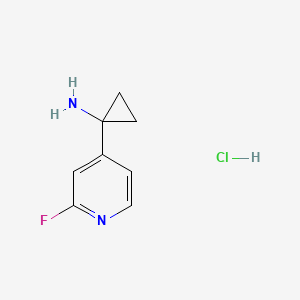
1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under specific conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the cyclopropane intermediate.
Fluorination: The fluorine atom is introduced through a fluorination reaction, where a suitable fluorinating agent is used to replace a hydrogen atom on the pyridine ring.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chloro-4-pyridyl)cyclopropanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromo-4-pyridyl)cyclopropanamine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
1-(2-Iodo-4-pyridyl)cyclopropanamine hydrochloride: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can impart different chemical and biological properties compared to its halogenated analogs.
生物活性
1-(2-Fluoro-4-pyridyl)cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropanamine structure with a fluorinated pyridine moiety. Its molecular formula is C8H10ClFN2, and it has a molecular weight of approximately 188.63 g/mol. The presence of the fluorine atom in the pyridine ring is believed to enhance its biological activity by influencing electronic properties and steric factors.
This compound exhibits its biological effects primarily through modulation of specific biological pathways. While detailed mechanisms are still under investigation, studies suggest that it may interact with various receptors and enzymes, potentially influencing neurotransmitter systems or other cellular processes.
Biological Activity
The biological activity of this compound has been assessed in several studies, focusing on its pharmacological properties:
- Antitumor Activity : In vitro studies have indicated that this compound may possess antitumor properties, particularly in models resistant to standard treatments. It has shown efficacy in inhibiting cell proliferation in certain cancer cell lines, suggesting a potential role as an anticancer agent.
- Neuropharmacological Effects : Preliminary research indicates that this compound may affect neurotransmitter levels, particularly serotonin and dopamine, which could have implications for mood disorders and other neuropsychiatric conditions.
Case Studies and Research Findings
Research involving this compound has yielded promising results:
- Study on Antitumor Activity : A study conducted on various cancer cell lines demonstrated that the compound inhibited growth in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell types. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Neuropharmacological Assessment : In behavioral models, administration of the compound resulted in increased locomotor activity and altered anxiety-like behavior in rodents, indicating potential anxiolytic or stimulant effects.
- P-glycoprotein Interaction : Research has highlighted the interaction of this compound with P-glycoprotein (P-gp), a key player in drug resistance mechanisms. It was found to modulate ATPase activity, suggesting that it could reverse multidrug resistance in certain cancer therapies.
Comparative Analysis
A comparative analysis of similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Similar structure | Antitumor | 10 |
| Compound B | Different substituent | Neuroactive | 20 |
| This compound | Unique fluorinated pyridine | Antitumor, Neuropharmacological | 5-15 |
属性
分子式 |
C8H10ClFN2 |
|---|---|
分子量 |
188.63 g/mol |
IUPAC 名称 |
1-(2-fluoropyridin-4-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-7-5-6(1-4-11-7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
InChI 键 |
XZTWRCPMFAHVER-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC(=NC=C2)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















